N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
634186-23-5 |
|---|---|
Molecular Formula |
C20H16ClNO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-6-11-19(23)18(12-15)20(24)22-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) |
InChI Key |
YUQVLPPRKLMOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
- Salicylamide is reacted with 4-(benzyloxy)benzoyl chloride under reflux conditions in pyridine.
- The reaction typically takes several hours and is monitored using thin-layer chromatography (TLC) to assess progress.
-
- After completion, the reaction mixture is cooled, and the product is precipitated out by adding water or an appropriate solvent.
- The crude product may contain unreacted starting materials and by-products.
-
- The crude product is purified by recrystallization from suitable solvents or via preparative HPLC.
- Purity is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Reaction Conditions
- Temperature : Reactions are typically conducted at elevated temperatures (reflux conditions).
- Solvent Choice : Pyridine is preferred for its basicity and ability to solubilize reactants effectively.
- Yield : Yields can vary significantly based on reaction conditions, typically ranging from modest to good (30% to over 90%) depending on the specific conditions employed.
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Salicylamide + 4-(Benzyloxy)benzoyl chloride | Reflux in Pyridine | 70-90 | >95 |
| 2 | Crude Product Isolation | Precipitation + Washing | 60-80 | >90 |
| 3 | Purification via HPLC | HPLC Conditions | N/A | >99 |
To ensure the quality of the synthesized compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : Provides molecular weight information and confirms the identity of the synthesized product.
- High-Performance Liquid Chromatography (HPLC) : Used for purification and quantification of the final product.
The preparation of N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide involves a well-defined synthetic route that emphasizes control over reaction conditions and purification processes. The use of advanced analytical techniques ensures high purity and quality of the final compound, making it suitable for further biological evaluation and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of a nitro group results in the formation of an amine derivative.
Scientific Research Applications
Cancer Research
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide has been studied for its potential as an inhibitor of the Wnt/Frizzled signaling pathway, which plays a crucial role in cellular processes such as proliferation and differentiation. Dysregulation of this pathway is linked to various cancers. Research indicates that compounds similar to this compound may exhibit anticancer properties by downregulating components of this signaling cascade, thereby inhibiting tumor growth and metastasis .
Neuroprotective Effects
Recent studies have investigated derivatives of the compound for their neuroprotective effects, particularly against neurodegenerative diseases such as Parkinson's disease. Certain derivatives have shown promising results in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. For instance, compounds designed from similar scaffolds have demonstrated potent MAO-B inhibitory activity, suggesting potential therapeutic applications in neuroprotection .
Case Study 1: Anticancer Activity
A study highlighted the effectiveness of this compound in inhibiting cancer cell proliferation through modulation of the Wnt/Frizzled pathway. The compound was tested on various cancer cell lines, showing significant reduction in cell viability and tumor growth in vitro and in vivo models .
Case Study 2: Neuroprotective Properties
In another investigation, derivatives of the compound were evaluated for their ability to protect neuronal cells from oxidative stress. The results indicated that certain modifications to the chemical structure enhanced antioxidant activity, making these derivatives suitable candidates for further development as neuroprotective agents .
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target. In some cases, it may act as an inhibitor of cyclooxygenases (COXs), thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide, highlighting substituent variations, physical properties, and biological activities:
Key Comparative Insights:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂, CF₃) on the phenyl ring significantly enhance antimicrobial activity. For example, 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide exhibited 82–90% biomass inhibition against Desulfovibrio piger at low concentrations (0.37–1.10 µmol/L), outperforming analogs with less polar substituents . The benzyloxy group in the target compound may offer moderate lipophilicity, balancing membrane permeability and solubility compared to bulkier groups like naphthyl (3e) or triazine (52) .
Physical Properties: Melting points correlate with structural complexity. Triazine-containing derivatives (e.g., compound 52) exhibit higher melting points (277–279°C) due to increased hydrogen bonding and rigidity . Ultrasound-assisted synthesis methods (e.g., for azetidinone derivatives) achieve higher yields (78–88%) compared to traditional reflux methods (e.g., 33-hour reactions for triazine analogs) .
Heterocyclic additions (e.g., triazine in compound 52) may confer selectivity for kinase or protease inhibition, though this is inferred from structural analogs rather than explicit data .
Biological Activity
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Benzyloxy Group : Enhances lipophilicity and potential interactions with biological targets.
- Chloro Group : Often associated with increased biological activity.
- Hydroxybenzamide Moiety : Imparts additional functional properties that may enhance pharmacological effects.
The molecular formula is with a molar mass of approximately 295.73 g/mol.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenases (COXs), leading to reduced inflammation.
- Antioxidant Activity : It has been studied for its ability to scavenge free radicals, which may protect against oxidative stress.
- Antimicrobial Effects : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.
The mechanism of action for this compound involves interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as COXs.
- Receptor Modulation : It may influence receptor activity, which can lead to alterations in cellular signaling pathways.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential across various therapeutic areas:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Niclosamide | Chloro group, amide | Potent antifungal |
| Benzamide | Simple amide | Basic scaffold |
| 5-Chloro-2-hydroxybenzoic acid | Hydroxyl and chloro substituents | Precursor for derivatives |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
